![molecular formula C10H11N3O3 B2995731 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetohydrazide CAS No. 121565-05-7](/img/structure/B2995731.png)
2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetohydrazide
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Overview
Description
“2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetohydrazide” is a chemical compound that has been used as a reagent in the study of rapid N-alkylation of benzoxazinones and benzothiazinones under microwave irradiation .
Synthesis Analysis
The synthesis of this compound involves the use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate . This subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis
The molecular formula of this compound is C10H11N3O3 . The InChI code for this compound is 1S/C10H9NO4/c12-9-6-15-8-4-2-1-3-7 (8)11 (9)5-10 (13)14/h1-4H,5-6H2, (H,13,14) .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it has been used in the study of rapid N-alkylation of benzoxazinones and benzothiazinones under microwave irradiation .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 221.21 .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research, where it may serve as a reagent in the identification and quantification of proteins. Its unique structure allows for selective binding to certain protein targets, which can be useful in mass spectrometry-based proteomic analysis .
Enzyme Inhibition Studies
The benzoxazin derivative has potential applications in studying enzyme inhibition. It could be used to investigate the inhibition mechanisms of various enzymes, such as cyclooxygenases (COX), which are involved in the inflammatory response .
Pharmaceutical Development
Due to its structural similarity to other bioactive benzoxazin compounds, this molecule could be a precursor in the synthesis of new pharmaceuticals. It might play a role in the development of drugs with anti-inflammatory or analgesic properties .
Chemical Synthesis
In synthetic chemistry, this compound can act as an intermediate in the creation of more complex molecules. Its reactive hydrazide group makes it a candidate for use in chemoselective ligation reactions, which are pivotal in synthesizing target molecules with high precision .
Safety And Hazards
properties
IUPAC Name |
2-(3-oxo-1,4-benzoxazin-4-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c11-12-9(14)5-13-7-3-1-2-4-8(7)16-6-10(13)15/h1-4H,5-6,11H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERZMEKPQZRUKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetohydrazide |
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